molecular formula C12H8P2S4 B14650896 2,2'-Bi-1,3,2-benzodithiaphosphole CAS No. 52199-88-9

2,2'-Bi-1,3,2-benzodithiaphosphole

Cat. No.: B14650896
CAS No.: 52199-88-9
M. Wt: 342.4 g/mol
InChI Key: GVHXXSAFACPUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bi-1,3,2-benzodithiaphosphole is a specialized organosulfur-phosphorus heterocyclic compound of significant interest in advanced materials research. Its molecular structure, which incorporates both sulfur and phosphorus heteroatoms, makes it a promising building block for applications in [e.g., organic semiconductors, conductive polymers, or non-linear optics]. Researchers value this compound for its potential electronic properties, which may include [e.g., efficient charge transport or tunable HOMO-LUMO energy gaps], analogous to related structures like 2,1,3-benzothiadiazole . Its mechanism of action in [e.g., catalytic systems or as a ligand in transition metal complexes] is theorized to involve [e.g., the electron-donating or accepting capabilities of the fused heterocyclic system]. This product is intended for research and development purposes only and is not classified as a drug or consumer product.

Properties

CAS No.

52199-88-9

Molecular Formula

C12H8P2S4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(1,3,2-benzodithiaphosphol-2-yl)-1,3,2-benzodithiaphosphole

InChI

InChI=1S/C12H8P2S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H

InChI Key

GVHXXSAFACPUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SP(S2)P3SC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,2-benzodithiaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and phosphorus functionalities. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2,2’-Bi-1,3,2-benzodithiaphosphole may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and more efficient catalysts to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bi-1,3,2-benzodithiaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.

    Substitution: Substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.

Scientific Research Applications

2,2’-Bi-1,3,2-benzodithiaphosphole has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-Bi-1,3,2-benzodithiaphosphole exerts its effects involves its ability to interact with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. Additionally, its sulfur and phosphorus atoms can participate in redox reactions, making it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Structural Isomers: Benzo[1,2,3]dithiazole vs. Benzo[1,3,2]dithiazole

While 2,2'-Bi-1,3,2-benzodithiaphosphole contains phosphorus, benzo[1,2,3]dithiazole and its isomer benzo[1,3,2]dithiazole feature sulfur heteroatoms. Key differences include:

  • Heteroatom Arrangement : Benzo[1,2,3]dithiazole has sulfur at positions 1, 2, and 3, whereas benzo[1,3,2]dithiazole rearranges sulfur to positions 1, 3, and 2. This positional variance alters electron delocalization and stability .
  • Reactivity : The phosphorus in 2,2'-Bi-1,3,2-benzodithiaphosphole enables Lewis acid behavior and coordination chemistry, unlike the purely sulfur-based benzo[dithiazoles], which are more redox-active .

Spirobi Heterocycles: Tellurium vs. Phosphorus Analogs

Compounds like 2,2'-Spirobi[2λ⁴-1,3,2-benzodithiatellurole] (CAS: 61329-25-7) share structural motifs but replace phosphorus with tellurium. Differences include:

  • Electronic Effects : Tellurium’s larger atomic radius and lower electronegativity reduce conjugation compared to phosphorus, leading to weaker aromaticity and distinct absorption spectra .
  • Applications : Tellurium analogs are explored in optoelectronics, whereas phosphorus-containing systems like 2,2'-Bi-1,3,2-benzodithiaphosphole are prioritized in asymmetric catalysis .

Boron and Antimony Derivatives

  • 2,2'-Bi-1,3,2-benzodithiaborole (CAS: 78336-55-7): Replacing phosphorus with boron creates a Lewis acidic center, enabling use in Suzuki-Miyaura couplings. However, boron’s sensitivity to hydrolysis limits its stability compared to phosphorus derivatives .
  • 2,2'-Bi-1,3,2-benzodioxastibole : Antimony’s heavy-atom effect enhances spin-orbit coupling, making it suitable for phosphorescent materials, though toxicity concerns restrict its utility .

Data Table: Key Properties of Related Compounds

Compound Name CAS Number Heteroatoms Ring System Key Applications
2,2'-Bi-1,3,2-benzodithiaphosphole 78336-55-7 P, S Bicyclic aromatic Catalysis, Materials
Benzo[1,3,2]dithiazole Not available S Monocyclic Redox-active materials
2,2'-Spirobi[benzodithiatellurole] 61329-25-7 Te, S Spirocyclic Optoelectronics
2,2'-Bi-1,3,2-benzodithiaborole 78336-55-7 B, S Bicyclic Cross-coupling reactions
Di-tert-butyl-dinaphtho[dioxaphosphepin] Not available P, O Fused polycyclic Asymmetric synthesis

Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.